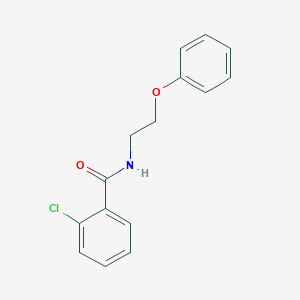

2-chloro-N-(2-phenoxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including "2-chloro-N-(2-phenoxyethyl)benzamide," typically involves the amide coupling reaction between an appropriate benzoyl chloride and an amine. In a related synthesis, N-(2-chloroethyl)benzamide derivatives have been synthesized through reactions involving halogenated intermediates and subsequent ligation with palladium(II), platinum(II), and ruthenium(II) (Singh et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray diffraction (XRD), revealing detailed geometric parameters. For example, the molecular structure and vibrational spectra of closely related derivatives have been determined, providing insights into bond lengths, angles, and molecular conformations (Arslan et al., 2007).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, including N-arylation and cyclization processes. These reactions are pivotal for synthesizing complex molecules and heterocyclic compounds. One study demonstrated the one-pot synthesis of 2-arylbenzoxazole derivatives via Cu(I)-catalyzed C–N and intramolecular C–O couplings, starting from N-(2-chlorophenyl)-2-halo-benzamides (Miao et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, including "this compound," are crucial for their application potential. These properties can be inferred from studies on similar compounds, focusing on melting points, solubility, and crystal structure, providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of benzamide derivatives are characterized by their reactivity, stability, and interaction with other chemical entities. The intramolecular hydrogen bonding in similar compounds plays a significant role in determining their chemical behavior and reactivity patterns. For instance, the intramolecular hydrogen bond in 2-hydroxy-benzamides influences their chemical properties and interactions (Kawski et al., 2006).

Direcciones Futuras

The future directions for the study of 2-chloro-N-(2-phenoxyethyl)benzamide and its derivatives could involve further exploration of their pharmacological activities . This could provide an opportunity for chemists to design new derivatives that could be successful agents in terms of safety and efficacy .

Propiedades

IUPAC Name |

2-chloro-N-(2-phenoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFLHVNVGIBCBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670176 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5345482.png)

![N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)

![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)

![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)

![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)

![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)

![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)

![N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)

![3-cyclopentyl-N-dibenzo[b,d]furan-3-ylpropanamide](/img/structure/B5345575.png)

![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)